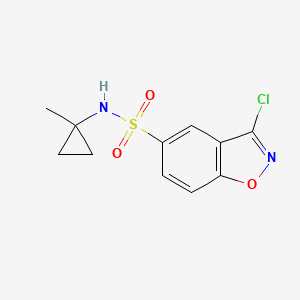
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide, also known as SB-204070, is a synthetic compound that belongs to the class of sulfonamide drugs. It was first synthesized in the early 1990s and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide acts as a selective antagonist of the 5-HT4 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The 5-HT4 receptor is involved in the regulation of mood, behavior, and gastrointestinal function. By blocking the 5-HT4 receptor, 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide has been shown to have several biochemical and physiological effects, including the reduction of colonic motility, the modulation of mood and behavior, and the potential to improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide in lab experiments is its selectivity for the 5-HT4 receptor, which allows for targeted modulation of this receptor. However, there are also limitations to using 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide, including its potential off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide, including further studies on its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its effects on other physiological processes. Additionally, more research is needed to fully understand the mechanism of action of 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide and its potential off-target effects.
Synthesemethoden
The synthesis of 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with methylcyclopropane carboxylic acid, followed by the addition of sulfonamide and chlorination. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the 5-HT4 receptor, which is involved in the regulation of mood and behavior. 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide has also been studied for its potential use in the treatment of irritable bowel syndrome, as it has been shown to reduce colonic motility in animal models.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-11(4-5-11)14-18(15,16)7-2-3-9-8(6-7)10(12)13-17-9/h2-3,6,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPABXEFJLORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC3=C(C=C2)ON=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)

![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)
![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)